(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
Overview
Description
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative. Chiral amino acids are extensively applied in the pharmaceutical, food, cosmetic, agricultural, and feedstuff industries due to their significant applications . The development of synthetic methodologies for optically pure amino acids has been driven by their significant applications .
Preparation Methods
The preparation of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid can be achieved through various synthetic routes. One of the notable methods is enzymatic asymmetric synthesis, which includes:
Asymmetric reductive amination of keto acids: This method involves the reduction of keto acids in the presence of an enzyme to produce the desired chiral amino acid.
Asymmetric transfer of an amino group to keto acids: This involves the transfer of an amino group to a keto acid, resulting in the formation of the chiral amino acid.
Enantioselective addition of ammonia to α,β-unsaturated acids: This method involves the addition of ammonia to α,β-unsaturated acids in an enantioselective manner to produce the chiral amino acid.
Aldol condensation of an amino acid to aldehydes: This method involves the condensation of an amino acid with an aldehyde to form the chiral amino acid.
Chemical Reactions Analysis
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.
Common reagents and conditions: The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts under specific conditions (e.g., temperature, pressure).
Major products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid can be compared with other similar chiral amino acids, such as:
(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound lacks the Z-configuration in the amino group.
(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound has a different stereochemistry at the third carbon.
(2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound has a different stereochemistry at the second carbon.
The uniqueness of this compound lies in its specific stereochemistry and configuration, which can result in different biological activities and properties compared to its similar compounds.
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYTERRLRAUSF-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376737 | |
Record name | (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62023-59-0 | |
Record name | (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.